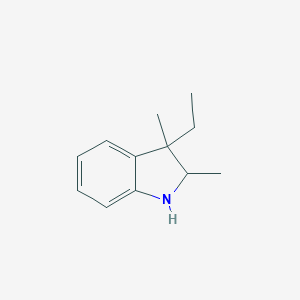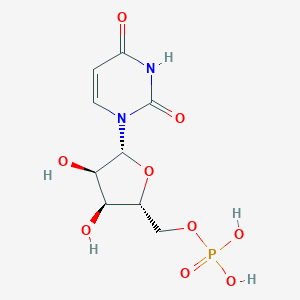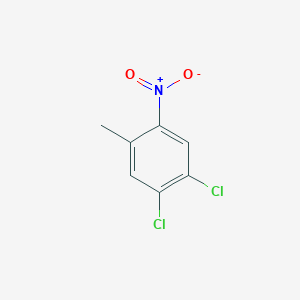
N-Chloromethanamine
Vue d'ensemble
Description
N-Chloromethanamine is not directly mentioned in the provided papers. However, the papers discuss various chlorinated compounds and chloramines, which are related to the topic of N-Chloromethanamine. Chloramines, in general, are compounds that contain the N-Cl bond and are known for their use as disinfectants and in organic synthesis .
Synthesis Analysis
The synthesis of chloramines and related compounds can involve the reaction of amines with chlorinating agents. For example, N-chloramines can be generated and reacted immediately in a continuous-flow approach, avoiding the need for isolation due to their instability . The synthesis of N-chloramines can also involve the reaction of hypochlorous acid with primary and secondary amines .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite diverse. For instance, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, showing specific interatomic distances and angles . Although this does not directly describe N-Chloromethanamine, it provides insight into the structural analysis of related chlorinated amines.
Chemical Reactions Analysis
Chlorinated compounds can participate in various chemical reactions. For example, chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles in certain fungi . Chloramines are known to be reactive intermediates in organic synthesis, such as in the preparation of amines, amides, and imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloramines and related compounds are influenced by their molecular structure. Chloramines are typically unstable and can decompose or rearrange, which is why they are often used immediately after preparation . The presence of chlorinated compounds can also affect the formation of byproducts such as trihalomethanes and haloacetic acids during chlorination processes .
Relevant Case Studies
Case studies involving chlorinated compounds include the formation of byproducts during chlorination in the presence of humic acid and nitrogenous organic compounds , and the use of chloromethane as a methyl donor in fungal biosynthesis . Additionally, the reactivity of chlorinated compounds with electrophilic metal centers has been studied, as seen in the formation of a complex containing a μ2-acac-O,O′ bridging ligand and a coordinated dichloromethane .
Applications De Recherche Scientifique
1. Disinfection and Water Treatment
N-Chloromethanamine plays a significant role in the field of water treatment and disinfection. Its application in chloramination, a process often used to reduce the production of regulated disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs), is well-documented. However, this process can lead to the formation of N-nitrosamines, including N-nitrosodimethylamine (NDMA), a probable human carcinogen (Le Roux, Gallard, & Croué, 2011). Additionally, the use of N-Chloromethanamine in water disinfectant formulations, such as agent I (3-chloro-4, 4-dimethyl-2-oxazolidinone), has been shown to be safer compared to calcium hypochlorite in terms of producing toxic trihalomethanes, especially in water containing organic load (Worley, Burkett, & Price, 1984).
2. Antimicrobial Applications
N-Chloromethanamine has been explored for its antimicrobial properties. The sterically hindered amine monomer 4-[3-triethoxysilylpropoxyl]-2,2,6,6-tetramethylpiperidine, when exposed to dilute sodium hypochlorite, forms a stable N-Cl bond. This bond provides antimicrobial function to materials like silica gel, cotton, and polyurethane, indicating potential applications in water treatment and medical applications (Barnes et al., 2007).
3. Chemistry and Industrial Applications
In industrial and chemical contexts, N-Chloromethanamine's properties and reactions are of interest. For example, the chemistry of chloramines and bromamines, both of which are types of N-Halamines where halogen is attached to nitrogen, is significant. These compounds have commercial importance, being used in bleaching, disinfecting, and sanitizing applications. Their diverse reaction mechanisms make them crucial in water treatment and as industrial process intermediates (Wojtowicz, 2000).
4. Environmental and Health Impact Studies
There is ongoing research into the environmental and health impacts of N-Chloromethanamine and its related compounds. Studies have explored the carcinogenic potential of chlorinated water and the role of chloramines in this context, assessing the risk associated with exposure to various disinfection by-products (Dunnick & Melnick, 1993). Similarly, the toxicological aspects of trihalomethanes, which can form as by-products of water chlorination involving N-Chloromethanamine, have been systematically reviewed to understand their impact on human health (Medeiros et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
N-Chloromethanamine is a highly reactive compound . It’s important to note that the targets can vary depending on the environmental conditions and the presence of other molecules.
Mode of Action
It’s known that n-chloromethanamine is a strong oxidizing agent , which suggests that it may interact with its targets by inducing oxidative stress, leading to various biochemical changes.
Pharmacokinetics
It’s known that the decomposition of n-chloromethanamine obeys a second-order equation in an aqueous base medium at an equimolar ratio of the reagents and a first-order equation in chloroform with excess base .
Action Environment
The action of N-Chloromethanamine can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the solvent in which it is dissolved . It’s also known to be a strong oxidizing agent and has impact sensitivity, which means it can easily cause combustion and explosion . Therefore, it should be stored in a dry and well-ventilated place, away from fire and heat sources .
Propriétés
IUPAC Name |
N-chloromethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClN/c1-3-2/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIABOUHLYVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210528 | |
| Record name | Methanamine, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloromethanamine | |
CAS RN |
6154-14-9 | |
| Record name | Methanamine, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



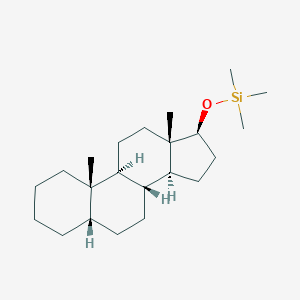
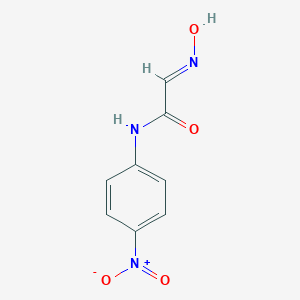
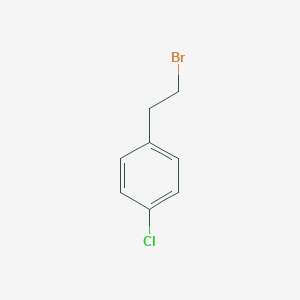
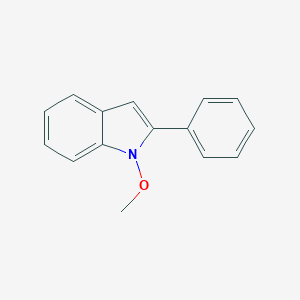
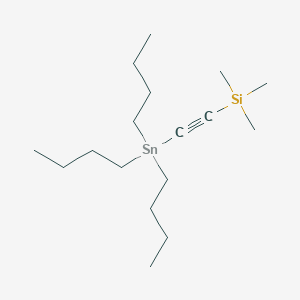

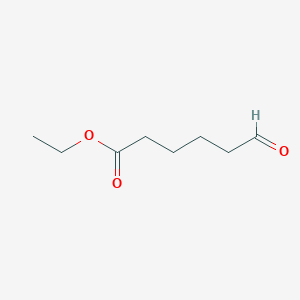
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)


